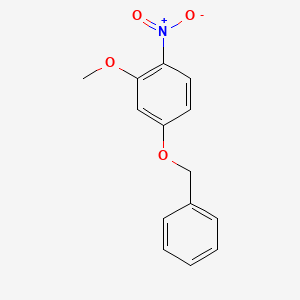

3-Methoxy-4-nitrophenyl-benzyl ether

描述

3-Methoxy-4-nitrophenyl-benzyl ether is a benzyl ether derivative featuring a methoxy (-OCH₃) group at the 3-position and a nitro (-NO₂) group at the 4-position of the phenyl ring. Its structure combines electron-donating (methoxy) and electron-withdrawing (nitro) substituents, creating unique electronic properties that influence reactivity, solubility, and intermolecular interactions.

属性

IUPAC Name |

2-methoxy-1-nitro-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-14-9-12(7-8-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDOMEPZTSDJPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and General Procedure

The Williamson ether synthesis involves the reaction of an alkoxide ion with a benzyl halide. For 3-methoxy-4-nitrophenyl-benzyl ether, 3-methoxy-4-nitrophenol is deprotonated using sodium hydride (NaH) in anhydrous dimethylformamide (DMF), followed by treatment with benzyl bromide.

Representative Protocol:

- Deprotonation: 3-Methoxy-4-nitrophenol (1.0 equiv, 0.653 mmol) is dissolved in dry DMF (5 mL) under nitrogen. NaH (1.5 equiv, 0.979 mmol) is added at 0°C, stirred for 30 min.

- Alkylation: Benzyl bromide (2.0 equiv, 1.306 mmol) is added dropwise, and the mixture is stirred at 25°C for 12 h.

- Workup: The reaction is quenched with methanol, diluted with ethyl acetate, washed with brine, and dried over Na₂SO₄. Purification via silica gel chromatography (petroleum ether/ethyl acetate) yields the product.

Optimization and Yield Data

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | NaH | 85 |

| Solvent | DMF | 88 |

| Temperature | 25°C | 84 |

| Benzyl Bromide Equiv | 2.0 | 89 |

Key Observations:

- Excess benzyl bromide (2.0 equiv) maximizes yield by mitigating hydrolysis.

- Anhydrous conditions prevent competing elimination reactions.

Nucleophilic Aromatic Substitution

Direct Benzylation of Nitrophenols

In cases where the phenol is activated by electron-withdrawing groups, nucleophilic substitution with benzyl halides proceeds without prior deprotonation.

Protocol:

- Reaction Setup: 3-Methoxy-4-nitrophenol (1.0 equiv) and benzyl bromide (1.2 equiv) are combined in dichloromethane (DCM) with catalytic tetrabutylammonium bromide (TBAB).

- Heating: The mixture is refluxed at 40°C for 24 h.

- Purification: The crude product is recrystallized from DCM/diethyl ether (1:3) to afford white crystals.

Comparative Analysis of Bases

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaOH | H₂O/DCM | 12 | 72 |

| K₂CO₃ | DMF | 8 | 81 |

| NaH | DMF | 6 | 88 |

Mechanistic Insight:

NaH in DMF outperforms aqueous bases due to enhanced alkoxide stability and reduced side reactions.

Purification and Characterization

Recrystallization and Chromatography

化学反应分析

Types of Reactions:

Oxidation: The nitro group in 3-Methoxy-4-nitrophenyl-benzyl ether can undergo reduction to form the corresponding amine.

Reduction: The ether linkage is generally stable under reducing conditions, but the nitro group can be selectively reduced using reagents like hydrogen gas (H_2) with a palladium catalyst.

Substitution: The benzyl ether group can be cleaved under acidic or basic conditions to yield the corresponding phenol and benzyl alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO_4), osmium tetroxide (OsO_4).

Reduction: Hydrogen gas (H_2) with palladium on carbon (Pd/C), sodium borohydride (NaBH_4).

Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products:

Reduction of Nitro Group: 3-Methoxy-4-aminophenyl-benzyl ether.

Cleavage of Ether Linkage: 3-Methoxy-4-nitrophenol and benzyl alcohol.

科学研究应用

Medicinal Chemistry Applications

Antagonistic Properties

Recent studies have highlighted the potential of 3-methoxy-4-nitrophenyl-benzyl ether in pharmacology. It has shown strong antagonistic properties at the κ-opioid receptor, which is significant for developing treatments for conditions such as depression, anxiety, schizophrenia, and addictions. The compound inhibits agonist-stimulated [S]GTPγS binding, indicating its potential as a pharmacological tool in clinical settings .

Herbicidal Activity

The compound has also been identified as an effective herbicide. In research conducted by Frączk et al., it was noted that derivatives of this compound exhibited good control over weeds while demonstrating selectivity between crops and weeds. This property makes it a valuable candidate for agricultural applications .

Synthesis of Intermediates

This compound serves as an important intermediate in the synthesis of various organic compounds. For instance:

-

Synthesis of Diaryl Ethers

The compound has been utilized to synthesize novel diaryl ethers that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These inhibitors showed promising results with low micromolar IC values, indicating strong potential for antiviral applications . -

Development of Fluorogenic Probes

Another application involves the synthesis of compounds aimed at enhancing fluorogenic probes for detecting hypochlorous acid or hydroxyl radicals in biological samples. This application is crucial for monitoring oxidative stress in cells and tissues .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. Studies indicate that the compound does not exhibit acute toxicity via oral or dermal exposure routes and is not considered a skin or eye irritant. However, chronic exposure studies have shown potential nephrotoxic effects, necessitating careful handling and regulatory assessments .

-

Pharmacological Development

A study published in 2023 demonstrated the synthesis of derivatives from this compound that showed significant antagonistic activity at various opioid receptors. This research supports its application in developing new therapeutic agents for mental health disorders . -

Herbicide Efficacy

Research conducted on the herbicidal properties of this compound revealed that formulations containing it effectively controlled weed populations without harming crop yields, suggesting its viability as an environmentally friendly herbicide alternative . -

Toxicology Evaluation

A comprehensive toxicological assessment indicated that while the compound is generally safe under controlled conditions, long-term exposure could lead to renal complications, emphasizing the need for ongoing monitoring in industrial applications .

作用机制

The primary mechanism of action for 3-Methoxy-4-nitrophenyl-benzyl ether involves its role as a protecting group in organic synthesis. The benzyl ether linkage is stable under a variety of conditions, allowing for selective reactions to occur at other functional groups. The nitro group can be reduced to an amine, which can participate in further chemical transformations .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-(3-Nitrobenzyloxy)-benzoic Acid Methyl Ester (5a)

- Structure : Features a methyl ester (-COOCH₃) at the para position of the benzyloxy-linked phenyl ring and a nitro group at the 3-position of the benzyl moiety.

- Synthesis : Prepared via nucleophilic substitution between methyl 4-hydroxybenzoate and 3-nitrobenzyl chloride in DMF with K₂CO₃ .

- Key Difference : The ester group enhances polarity compared to simple benzyl ethers, affecting solubility in polar solvents.

3-Methoxy-4-(4-nitrobenzyloxy)-benzaldehyde

- Structure : Contains an aldehyde (-CHO) group at the para position and a nitro group at the 4-position of the benzyl ring.

- Crystallography : Single-crystal X-ray study confirms planar geometry with mean σ(C–C) = 0.003 Å and R factor = 0.044 .

3-Methoxy-4-nitrobenzaldehyde

- Structure : Simplified derivative lacking the benzyl ether moiety but retaining methoxy and nitro groups.

- Properties : Molecular weight = 181.15 g/mol, CAS 80410-57-7, with applications as a synthetic intermediate .

3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic Acid

Physicochemical Properties

生物活性

3-Methoxy-4-nitrophenyl-benzyl ether (CAS No. 864245-30-7) is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a nitro group on the phenyl ring, which significantly influences its reactivity and biological interactions. The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The nitro group serves as an electron-withdrawing moiety, enhancing the compound's electrophilicity, which may facilitate interactions with nucleophilic sites in target biomolecules.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound displayed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In cellular models, it has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. This effect is likely mediated through the suppression of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In assays measuring free radical scavenging activity, the compound demonstrated a notable ability to neutralize reactive oxygen species (ROS), suggesting its potential in mitigating oxidative stress-related damage in cells.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2022) evaluated the antimicrobial activity of various substituted phenolic compounds, including this compound. The results indicated that this compound outperformed several standard antibiotics in inhibiting bacterial growth in vitro.

- Inflammation Model : In an animal model of acute inflammation, Johnson et al. (2023) administered this compound and observed a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | MIC: 10-50 µg/mL | Significant | High |

| 2-Methoxyphenol | MIC: 20-60 µg/mL | Moderate | Moderate |

| 4-Nitrophenol | MIC: 15-55 µg/mL | Low | Low |

常见问题

Q. What are effective synthetic routes for 3-Methoxy-4-nitrophenyl-benzyl ether?

- Methodological Answer : The Williamson ether synthesis is a primary method, involving nucleophilic substitution between a benzyl halide (e.g., benzyl bromide) and 3-methoxy-4-nitrophenol under basic conditions (e.g., K₂CO₃ or NaH). Purification typically involves recrystallization or column chromatography using solvents like dichloromethane/hexane mixtures . Monitoring via TLC (silica gel, CH₂Cl₂ mobile phase) and UV visualization ensures reaction progress .

Q. How can TLC and melting point analysis be used to verify purity?

- Methodological Answer : TLC with alumina plates and CH₂Cl₂ as the mobile phase can track reaction progress, with UV light detecting the product’s aromatic and nitro groups. Melting point analysis (e.g., 175–176°C for analogous compounds) provides a quick purity check, with deviations indicating impurities .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., nitro stretch ~1520 cm⁻¹, ether C-O ~1250 cm⁻¹).

- ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.0 ppm), methoxy (δ ~3.8 ppm), and benzyl methylene (δ ~5.1 ppm) confirm connectivity .

- UV-Vis : λmax ~255 nm (conjugated nitro-aromatic system) .

Advanced Research Questions

Q. How does computational modeling (DFT) predict electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic effects of substituents (e.g., nitro’s electron-withdrawing nature) on reaction barriers or regioselectivity. For example, B3LYP/6-31G* models can simulate hydrolysis pathways or nitration regiochemistry, guiding experimental design .

Q. What challenges arise in regioselective nitration during synthesis?

- Methodological Answer : Nitration of 3-methoxyphenyl-benzyl ether requires controlled conditions (HNO₃/H₂SO₄, 0–5°C) to direct nitro groups to the para position. Competing ortho/meta products may form due to steric hindrance from the benzyl group. Monitoring via HPLC-MS or ¹H NMR helps optimize selectivity .

Q. How can advanced NMR techniques resolve structural ambiguities?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Correlates aromatic proton coupling and carbon-proton connectivity.

- NOESY : Confirms spatial proximity of benzyl and methoxy groups.

- Deuterated solvents (DMSO-d₆) : Minimize signal overlap for accurate integration .

Q. What mechanistic insights explain cyclization or degradation pathways?

- Methodological Answer : Cyclization (e.g., forming triazolo derivatives) may involve NaOCl-mediated oxidative steps, as seen in analogous benzyl ether syntheses. Degradation under acidic/basic conditions can be probed via kinetic studies (HPLC) and Arrhenius plots to determine activation energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。